molecular formula C15H15N5O3S B2824843 (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1421476-65-4

(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2824843
CAS RN: 1421476-65-4
M. Wt: 345.38
InChI Key: UBRCVGQTHHBJHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzothiazole group, an azetidine ring, and a 1,2,3-triazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized using techniques such as “Click” chemistry and Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound’s structure is likely characterized by techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo demethylation, and the azetidine ring might undergo ring-opening reactions. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of functional groups that are common in pharmaceutical compounds, it could potentially exhibit interesting biological activities .

properties

IUPAC Name

[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-8-12(17-18-19)14(21)20-6-10(7-20)23-15-16-11-4-3-9(22-2)5-13(11)24-15/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCVGQTHHBJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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